Cas no 1311316-22-9 (ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate)

Ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate is a specialized thiophene-based compound with a unique structural framework, incorporating chloro, carbamoyl, and ester functional groups. Its molecular design offers versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where thiophene derivatives are valued for their bioactivity. The presence of both amide and ester moieties enhances its reactivity, making it a useful intermediate in heterocyclic synthesis. The chloro substituent further contributes to its potential as a precursor for nucleophilic substitution reactions. This compound is characterized by high purity and stability under standard storage conditions, ensuring reliable performance in experimental and industrial processes.
ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate structure
1311316-22-9 structure
Product Name:ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate
CAS No:1311316-22-9
MF:C13H17ClN2O4S
MW:332.803081274033
MDL:MFCD18483127
CID:5207598
PubChem ID:54592431
Update Time:2025-10-31

ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate
    • ethyl 2-(2-chloropropanoylamino)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate
    • Z248487116
    • ethyl2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate
    • 3-Thiophenecarboxylic acid, 2-[(2-chloro-1-oxopropyl)amino]-4-methyl-5-[(methylamino)carbonyl]-, ethyl ester
    • MDL: MFCD18483127
    • Inchi: 1S/C13H17ClN2O4S/c1-5-20-13(19)8-6(2)9(11(18)15-4)21-12(8)16-10(17)7(3)14/h7H,5H2,1-4H3,(H,15,18)(H,16,17)
    • InChI Key: OXDCRYUJRMECCU-UHFFFAOYSA-N
    • SMILES: ClC(C)C(NC1=C(C(=O)OCC)C(C)=C(C(NC)=O)S1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 421
  • XLogP3: 2.9
  • Topological Polar Surface Area: 113

ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate Pricemore >>

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Additional information on ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate

Professional Introduction to Ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate (CAS No. 1311316-22-9)

Ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate, a compound with the CAS number 1311316-22-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential applications in medicinal chemistry and drug development. The structural complexity of this molecule, featuring a thiophene core appended with various functional groups, makes it a promising candidate for further exploration in synthetic organic chemistry and pharmacological research.

The molecular structure of Ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate incorporates several key functional groups that contribute to its unique chemical properties. The presence of an amide linkage at the 2-position, a chloro-substituent on the propanamido moiety, and carbamoyl groups at the 5-position introduces a rich array of reactivity that can be exploited for further derivatization. Additionally, the thiophene ring itself is a well-known scaffold in medicinal chemistry, known for its ability to interact with biological targets and exhibit various pharmacological activities.

Recent research in the field of heterocyclic chemistry has highlighted the importance of thiophene derivatives in the development of new therapeutic agents. Studies have demonstrated that modifications on the thiophene ring can significantly alter the biological activity of these compounds. For instance, the introduction of electron-withdrawing or electron-donating groups can fine-tune the electronic properties of the molecule, thereby influencing its interactions with biological targets. In this context, Ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate emerges as a versatile building block for designing novel pharmacophores.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The key steps typically include condensation reactions, cyclization processes, and functional group transformations. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, have been employed to construct the desired molecular framework efficiently. The use of these modern techniques not only enhances the synthetic route but also allows for greater control over the stereochemistry of the product.

The pharmacological potential of Ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate has been explored in several preclinical studies. Researchers have investigated its interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways. Preliminary findings suggest that this compound exhibits promising anti-inflammatory properties, making it a potential lead compound for developing new treatments for chronic inflammatory diseases. Furthermore, its structural features may also contribute to its ability to modulate other signaling pathways relevant to metabolic disorders and neurodegenerative diseases.

In conclusion, Ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate (CAS No. 1311316-22-9) represents a significant contribution to the field of pharmaceutical chemistry. Its complex structure and diverse functional groups make it a valuable tool for synthetic chemists and pharmacologists alike. As research continues to uncover new applications for this compound, it is likely to play an important role in the development of next-generation therapeutic agents.

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